![molecular formula C19H23N3O3 B5325575 ethyl 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinate](/img/structure/B5325575.png)
ethyl 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinate, also known as JNJ-31001074, is a small molecule drug that has been developed for the treatment of neuropathic pain. It belongs to the class of compounds known as nicotinates, which are derivatives of nicotinic acid.
Wirkmechanismus
The exact mechanism of action of ethyl 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinate is not fully understood, but it is thought to work by modulating the activity of a specific type of ion channel called the TRPV1 channel. The TRPV1 channel is involved in the transmission of pain signals in the nervous system, and is a target for the development of new pain medications. This compound has been shown to inhibit the activity of the TRPV1 channel, which reduces the transmission of pain signals and provides relief from neuropathic pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the release of inflammatory mediators in the nervous system, which can contribute to the development of neuropathic pain. It has also been shown to reduce the sensitivity of neurons to painful stimuli, which can help to alleviate pain. In addition, this compound has been shown to have a favorable safety profile in animal studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinate for lab experiments is its specificity for the TRPV1 channel. This makes it a useful tool for studying the role of the TRPV1 channel in neuropathic pain, and for developing new drugs that target this channel. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve therapeutic levels in vivo. In addition, this compound has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are several potential future directions for research on ethyl 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinate. One possibility is to develop more potent analogs of the compound that can achieve higher levels of efficacy in vivo. Another possibility is to test the compound in human clinical trials to evaluate its safety and efficacy in humans. Additionally, this compound could be used as a tool for studying the role of the TRPV1 channel in other disease states, such as chronic inflammatory pain or cancer pain. Overall, this compound represents a promising new approach to the treatment of neuropathic pain, and further research on this compound is warranted.
Synthesemethoden
The synthesis of ethyl 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinate involves the condensation of 4-hydroxy-4-(5-methylpyridin-2-yl)piperidine with ethyl nicotinate in the presence of a base catalyst. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced to the final product using a reducing agent. The synthesis of this compound has been reported in several research papers, and the yield of the reaction is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinate has been extensively studied for its potential use in the treatment of neuropathic pain. Neuropathic pain is a chronic condition that is caused by damage or dysfunction of the nervous system. It is a difficult condition to treat, and currently available treatments are often ineffective or have significant side effects. This compound has been shown to be effective in preclinical models of neuropathic pain, and has demonstrated a favorable safety profile in animal studies.
Eigenschaften
IUPAC Name |
ethyl 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-3-25-18(23)15-5-4-10-20-17(15)22-11-8-19(24,9-12-22)16-7-6-14(2)13-21-16/h4-7,10,13,24H,3,8-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGCGTOXVPYIKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)N2CCC(CC2)(C3=NC=C(C=C3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.